molecular formula C60H110N6O28 B609566 NHS-PEG4-(m-PEG4)3-ester CAS No. 1333154-70-3

NHS-PEG4-(m-PEG4)3-ester

Cat. No.: B609566
CAS No.: 1333154-70-3
M. Wt: 1363.55
InChI Key: CPFQBAXMDMJPOZ-UHFFFAOYSA-N
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Description

NHS-PEG4-(m-PEG4)3-ester is a polyethylene glycol (PEG)-based compound used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a PEG chain with N-hydroxysuccinimide (NHS) ester groups, which are reactive towards primary amines, facilitating the covalent attachment of the PEG chain to various molecules .

Mechanism of Action

Target of Action

NHS-PEG4-(m-PEG4)3-ester is a PEG-based PROTAC linker . The primary targets of this compound are proteins with primary amines (-NH2), such as proteins and amine-modified oligonucleotides .

Mode of Action

The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The NHS ester group in the compound can react with primary amines (-NH2) on the target protein very readily at pH 7-9 to form a stable, irreversible amide bond .

Biochemical Pathways

The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This process involves the tagging of target proteins with ubiquitin molecules, which signals the proteasome to degrade these proteins.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can lead to the alteration of cellular processes that depend on these proteins, potentially leading to various biological effects.

Action Environment

The action of this compound is influenced by the pH of the environment. The NHS ester group in the compound reacts with primary amines (-NH2) on the target protein very readily at pH 7-9 . Therefore, the compound’s action, efficacy, and stability may be affected by factors that alter the pH of its environment.

Biochemical Analysis

Biochemical Properties

NHS-PEG4-(m-PEG4)3-ester interacts with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . The interaction occurs through the terminal NHS ester of the compound, which forms an amide bond with the primary amine, releasing the NHS .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of an amide bond with primary amines. This reaction is facilitated by the NHS ester present in the compound . The resulting covalent bond allows the compound to become a part of the amine-containing molecule, potentially influencing its function and interactions.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would largely depend on the stability of the compound and the nature of the experiment. As a reagent grade compound, it is typically used for research purposes . Information on its long-term stability, degradation, and effects on cellular function would require specific experimental data.

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the amine-containing molecule it is attached to. The hydrophilic PEG spacer in the compound can increase its solubility in aqueous media , potentially influencing its distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHS-PEG4-(m-PEG4)3-ester typically involves the reaction of PEG with NHS under specific conditions. The NHS ester group is introduced to the PEG chain through a reaction with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

NHS-PEG4-(m-PEG4)3-ester primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, typically at a pH range of 7-9 .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include primary amines, which can be found in proteins, peptides, and other biomolecules. The reaction conditions are generally mild, with the reaction taking place in aqueous or organic solvents at room temperature .

Major Products Formed

The major products formed from the reaction of this compound with primary amines are PEGylated biomolecules. These products have enhanced solubility, stability, and reduced immunogenicity, making them suitable for various applications in biotechnology and medicine .

Comparison with Similar Compounds

NHS-PEG4-(m-PEG4)3-ester is unique due to its branched PEG structure and multiple NHS ester groups, which provide multiple sites for conjugation. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and properties, making this compound a versatile and valuable tool in various scientific and industrial fields.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2-[[3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H110N6O28/c1-75-25-28-83-41-44-87-37-33-80-22-14-62-53(68)9-18-91-49-60(50-92-19-10-54(69)63-15-23-81-34-38-88-45-42-84-29-26-76-2,51-93-20-11-55(70)64-16-24-82-35-39-89-46-43-85-30-27-77-3)65-56(71)12-17-78-31-36-86-47-48-90-40-32-79-21-13-61-52(67)5-4-6-59(74)94-66-57(72)7-8-58(66)73/h4-51H2,1-3H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFQBAXMDMJPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H110N6O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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